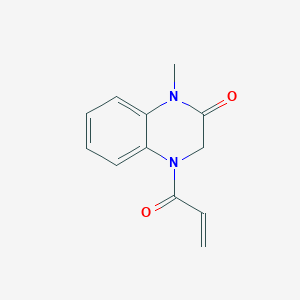

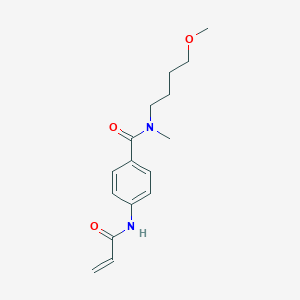

1-(4-乙氧基苯基)-3-(1-(5-(三氟甲基)吡啶-2-基)吡咯烷-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

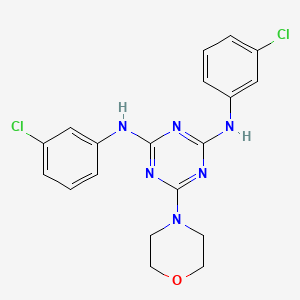

The compound "1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers discuss closely related compounds with similar structural motifs and potential anticancer properties. These compounds are designed to target specific pathways in cancer cells, aiming to inhibit their proliferation and induce apoptosis.

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the introduction of various functional groups to the phenyl rings and the urea moiety to enhance biological activity. In the first paper, the authors describe the computer-aided design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a similar structural framework to the compound . The synthesis process is not detailed in the abstract, but it is implied that the compounds were efficiently synthesized and later tested for their antiproliferative activity.

Molecular Structure Analysis

The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea core. The specific substituents on the aryl rings and the urea nitrogen atoms can significantly influence the compound's biological activity. The compounds discussed in the papers feature substituents such as pyridinyl, pyrimidinyl, and trifluoromethyl groups, which are known to interact with biological targets . These structural elements are crucial for the compound's ability to bind to and inhibit specific enzymes or receptors within cancer cells.

Chemical Reactions Analysis

The chemical reactivity of diaryl ureas is influenced by the electronic properties of the substituents on the aryl rings. The presence of electron-donating or electron-withdrawing groups can affect the compound's ability to participate in various chemical reactions. While the abstracts do not provide detailed information on the chemical reactions these compounds undergo, it is likely that the compounds are designed to react with specific targets in cancer cells, such as kinases or other enzymes involved in cell signaling pathways .

Physical and Chemical Properties Analysis

Diaryl ureas generally exhibit properties that make them suitable for biological applications, such as moderate solubility and stability. The presence of groups like trifluoromethyl and pyridinyl can enhance the lipophilicity of the compound, potentially improving its ability to permeate cell membranes and reach intracellular targets . The physical and chemical properties of these compounds are crucial for their pharmacokinetic and pharmacodynamic profiles, which determine their efficacy and safety as potential anticancer agents.

科学研究应用

立体选择性合成

陈等人 (2010) 的研究描述了有效 PI3 激酶抑制剂的活性代谢物的立体选择性合成,展示了精确分子结构对治疗活性的重要性。这突出了复杂结构化合物(如“1-(4-乙氧基苯基)-3-(1-(5-(三氟甲基)吡啶-2-基)吡咯烷-3-基)脲”)在靶向治疗开发中的相关性 (陈等人,2010)。

分子相互作用和络合

Ośmiałowski 等人 (2013) 探索了 N-(吡啶-2-基),N'-取代脲与 2-氨基-1,8-萘啶和苯甲酸盐的缔合,提供了对取代基对络合物形成的影响的见解。本研究是了解分子水平上的相互作用如何为具有所需性质(如结合亲和力和特异性)的分子设计提供信息的示例 (Ośmiałowski 等人,2013)。

荧光和传感应用

Jordan 等人 (2010) 研究了羧酸与荧光吡啶基脲的结合,证明了脲衍生物作为传感器的潜力。该研究结果表明,结构复杂的脲在开发用于生化分析和诊断的新工具方面很有用 (Jordan 等人,2010)。

抗癌活性

王等人 (2015) 通过用烷基脲取代乙酰胺基团,对 N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺进行了修饰,说明了结构修饰对化合物的抗增殖活性和毒性的影响。这种药物开发方法强调了化学修饰在增强潜在抗癌剂治疗效果中的作用 (王等人,2015)。

属性

IUPAC Name |

1-(4-ethoxyphenyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O2/c1-2-28-16-6-4-14(5-7-16)24-18(27)25-15-9-10-26(12-15)17-8-3-13(11-23-17)19(20,21)22/h3-8,11,15H,2,9-10,12H2,1H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKRBSXOFOFJGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2515835.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)

methylidene]amino}benzene](/img/structure/B2515844.png)

![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)

![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)